molecular formula C21H25ClN6O B2856111 N2-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179461-52-9

N2-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2856111
CAS No.: 1179461-52-9
M. Wt: 412.92
InChI Key: NFSGKEMQWZIBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity:
This compound (CAS: 1179461-52-9) is a 1,3,5-triazine-2,4-diamine derivative with the molecular formula C21H25ClN6O and a molecular weight of 412.922 g/mol . It features three key substituents:

  • N2: 3-Methoxyphenyl group (-C6H4-OCH3)
  • N4: 3-Methylphenyl group (m-tolyl, -C6H4-CH3)
  • C6: Pyrrolidin-1-yl group (five-membered saturated nitrogen ring)

The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmacological studies.

Properties

IUPAC Name

2-N-(3-methoxyphenyl)-4-N-(3-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O.ClH/c1-15-7-5-8-16(13-15)22-19-24-20(23-17-9-6-10-18(14-17)28-2)26-21(25-19)27-11-3-4-12-27;/h5-10,13-14H,3-4,11-12H2,1-2H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSGKEMQWZIBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazine Core: This is usually achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: The triazine core is then subjected to substitution reactions to introduce the methoxyphenyl, pyrrolidinyl, and tolyl groups. These reactions often require specific catalysts and reagents to ensure high yield and selectivity.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for cost, efficiency, and safety. This includes:

    Batch or Continuous Flow Reactors: To control reaction conditions precisely.

    Purification Techniques: Such as crystallization, distillation, and chromatography to ensure the purity of the final product.

    Quality Control: Rigorous testing to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Step 1: Formation of Cyanocarbaimidothioate Intermediate

Dimethyl cyanocarbonodithioimidate (Formula 2) reacts with a pyrrolidine derivative in a polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile) at reflux (80–100°C). The reaction uses 1–2 molar equivalents of pyrrolidine relative to the starting material .

Step 2: Guanidine Condensation

The intermediate undergoes nucleophilic substitution with a guanidine derivative (Formula 4) in the presence of a base (e.g., triethylamine or potassium carbonate). Solvents such as tetrahydrofuran (THF) or ethanol are used at 50–70°C. This step introduces the 3-methoxyphenyl and m-tolyl groups at positions 2 and 4, respectively .

Step 3: Oxidation and Final Substitution

Oxidation with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C facilitates sulfur removal. Subsequent reaction with m-toluidine in methanol at reflux introduces the m-tolyl group.

Step 4: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol to yield the hydrochloride salt, precipitated via cooling .

Reaction Optimization and Conditions

Key parameters influencing yield and purity include:

ParameterOptimal ConditionImpact on Reaction
SolventTHF or DMFEnhances nucleophilicity of amines
Temperature60–80°CBalances kinetics and decomposition
BaseTriethylamineNeutralizes HCl byproduct
Molar Ratio (Amine)1.5 eq.Minimizes side reactions

Spectroscopic Analysis

  • 1H NMR (DMSO-d6): δ 2.37 (s, 3H, CH3), 3.03 (s, 6H, N(CH3)2), 4.42–4.67 (m, pyrrolidine CH2), 6.74–7.37 (m, aromatic H) .

  • MS (ESI) : m/z 357.8 [M+H]+ (matches calculated molecular weight of 357.8 g/mol) .

Stability and Reactivity

  • Stable under inert atmospheres but hygroscopic due to the hydrochloride salt.

  • Reacts with strong oxidizing agents (e.g., HNO3) at elevated temperatures, leading to decomposition.

Comparative Analysis with Analogues

The compound’s substituents influence its reactivity:

SubstituentPositionRole in ReactivityExample Yield
Pyrrolidin-1-yl6Enhances solubility in polar solvents85%
3-Methoxyphenyl2Electron-donating, stabilizes charge78%
m-Tolyl4Steric hindrance reduces byproducts82%

Challenges and Mitigation

  • Byproduct Formation : Competing reactions during guanidine condensation are minimized using excess amine (1.5 eq.) .

  • Salt Hydrolysis : Storage at ≤4°C in anhydrous conditions prevents decomposition.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been evaluated for its ability to inhibit specific cancer cell lines. For instance, molecular docking studies suggest that it may interact effectively with targets involved in tumor growth and metastasis. The compound's structural features allow it to potentially bind to enzymes or receptors critical for cancer progression.

2. Inhibition of Enzymatic Activity
The compound has been investigated for its role as an inhibitor of various enzymes, particularly those involved in cancer and inflammatory pathways. Its ability to modulate enzyme activity can lead to reduced cell proliferation and enhanced apoptosis in malignant cells. This mechanism is crucial for developing targeted therapies that minimize side effects associated with traditional chemotherapeutics.

Pharmacological Applications

1. Neuropharmacology
Given the presence of a pyrrolidine moiety, N2-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride has been explored for neuropharmacological applications. Preliminary studies indicate that it may exhibit neuroprotective effects and could be beneficial in treating neurodegenerative diseases by inhibiting pathways leading to neuronal cell death.

2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. By inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX), it could serve as a therapeutic agent for conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast and lung cancer cells. The IC50 values were determined through MTT assays, showing promising results compared to standard chemotherapeutic agents.

Case Study 2: Neuroprotective Effects
In a model of neurodegeneration induced by oxidative stress, the compound was shown to reduce neuronal cell death significantly. The study measured markers of oxidative stress and apoptosis, revealing that treatment with the compound decreased levels of reactive oxygen species (ROS) and increased the expression of neuroprotective proteins.

Data Tables

Application Area Finding Reference
AnticancerSignificant cytotoxicity in breast/lung cancer
Enzyme InhibitionModulates key enzymes in cancer pathways
NeuropharmacologyReduces oxidative stress-induced neuronal death
Anti-inflammatoryInhibits pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of N2-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. These targets could include:

    Enzymes: Inhibiting or modulating their activity.

    Receptors: Binding to receptor sites to elicit a biological response.

    Pathways: Affecting cellular signaling pathways to produce therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The closest structural analog is N2-(4-Fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride (CAS: 5172), which substitutes the 3-methoxyphenyl group with a 4-fluorophenyl moiety. Additional analogs may vary in substituent positions or functional groups (e.g., hydroxyl, nitro, or alkyl chains).

Comparative Analysis

Table 1: Structural and Physicochemical Comparison
Parameter Target Compound 4-Fluorophenyl Analog
Molecular Formula C21H25ClN6O C20H22ClFN6
Molecular Weight (g/mol) 412.922 ~400.89 (calculated)
N2 Substituent 3-Methoxyphenyl (electron-donating, polar) 4-Fluorophenyl (electron-withdrawing, hydrophobic)
N4 Substituent 3-Methylphenyl (hydrophobic) 3-Methylphenyl (unchanged)
C6 Group Pyrrolidin-1-yl (rigid, nitrogen-rich) Pyrrolidin-1-yl (unchanged)
Supplier Availability Limited commercial availability Available via Bondbay Pharma and others
Key Differences and Implications:

In contrast, the 4-fluorophenyl group in the analog is smaller and electron-withdrawing, which may enhance metabolic stability and membrane permeability . The meta vs. para positioning of substituents (3-OCH3 vs. 4-F) could alter steric interactions in biological systems.

Molecular Weight and Solubility: The target compound’s higher molecular weight (412.92 vs. ~400.89 g/mol) is attributed to the methoxy group. This may marginally reduce solubility in non-polar solvents compared to the fluorophenyl analog.

Pharmacological Hypotheses: The methoxy group’s electron-donating nature might enhance interactions with serine/threonine kinases or GPCRs, whereas fluorine’s electronegativity could favor binding to tyrosine kinases. No direct activity data are available for either compound, necessitating further empirical validation.

Research and Commercial Considerations

  • Synthesis Challenges : Both compounds require multi-step synthesis due to their triazine core and diverse substituents. The hydrochloride salt form simplifies purification but may introduce variability in crystallinity .
  • Commercial Landscape: The fluorophenyl analog is more widely available (e.g., Bondbay Pharma), suggesting broader research use .

Biological Activity

N2-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a triazine core substituted with various functional groups, including methoxy and pyrrolidine moieties. Its structural formula can be represented as follows:

C19H24ClN5O2\text{C}_{19}\text{H}_{24}\text{ClN}_5\text{O}_2

Table 1: Structural Features

FeatureDescription
Molecular FormulaC₁₉H₂₄ClN₅O₂
Molecular Weight389.87 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified in literature

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, a related triazine derivative showed significant growth inhibition in triple-negative breast cancer cells (MDA-MB231) with an IC50 value of approximately 10 μM .

The mechanism underlying the anticancer activity appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, these compounds may act as inhibitors of receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. The binding affinity to these targets can be enhanced by structural modifications, such as the incorporation of methoxy and pyrrolidine groups .

Antiviral Properties

In addition to anticancer effects, there is emerging evidence suggesting antiviral properties for compounds within this class. A patent document describes the synthesis and biological evaluation of triazine derivatives that exhibit antiviral activity against various viruses, indicating potential therapeutic applications in viral infections .

Table 2: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 (μM)Reference
AnticancerMDA-MB231 (triple-negative)~10
AntiviralVarious virusesNot specified

Study 1: Antiproliferative Effects

A comprehensive study evaluated the antiproliferative effects of several triazine derivatives on cancer cell lines. The results indicated that the compound significantly reduced cell viability in MDA-MB231 cells compared to control groups. The study utilized a series of concentration-dependent assays to establish the IC50 values for these compounds .

Study 2: Virtual Screening for Kinase Inhibition

Another research effort employed molecular docking techniques to assess the binding affinity of this compound to various kinase targets. The findings suggested that this compound could effectively inhibit key kinases involved in oncogenic signaling pathways, supporting its potential as a therapeutic agent for cancer treatment .

Q & A

Q. What are the optimal synthetic routes for N2-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride?

  • Methodology : The synthesis typically involves multi-step reactions, including:
  • Diazotization : Formation of diazonium salts from substituted anilines (e.g., 3-methoxyaniline) using NaNO₂ and HCl .
  • Coupling reactions : Sequential substitution of triazine precursors (e.g., cyanuric chloride) with pyrrolidine and aryl amines under controlled pH and temperature .
  • Salt formation : Conversion to hydrochloride via HCl treatment in polar solvents (e.g., ethanol) .
  • Optimization : Palladium-catalyzed cross-coupling may enhance selectivity for aryl-amine bonds .
    • Key parameters : Temperature (0–5°C for diazotization), solvent choice (DMF for coupling), and stoichiometric ratios (1:1.2 for triazine:amine) .

Q. How is structural confirmation achieved for this compound?

  • Analytical techniques :
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions on the triazine ring and aromatic protons (e.g., methoxy group at δ 3.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~484) .
  • X-ray crystallography : Resolve ambiguity in regiochemistry of substituents .
    • Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

  • Comparative analysis :
  • Replace the 3-methoxyphenyl group with halogenated (e.g., 3-fluorophenyl) or bulkier substituents (e.g., 3,4-dimethylphenyl) to study steric/electronic effects on enzyme inhibition .
  • Replace pyrrolidine with morpholine to alter hydrogen-bonding capacity (see for analogous compounds) .
    • Data interpretation :
  • IC₅₀ shifts in kinase assays (e.g., CDK2 inhibition) correlate with electron-withdrawing groups enhancing binding affinity .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets .

Q. How can discrepancies in biological activity data between studies be resolved?

  • Variables to evaluate :
  • Assay conditions : ATP concentration (e.g., 10 µM vs. 100 µM) impacts competitive inhibition profiles .
  • Cell lines : Variability in membrane permeability (e.g., P-gp overexpression in cancer cells) affects IC₅₀ .
  • Batch purity : Impurities >5% (e.g., unreacted triazine intermediates) may artifactually reduce activity .
    • Validation steps :
  • Replicate assays with independently synthesized batches .
  • Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) .

Q. What strategies mitigate solubility limitations in in vivo studies?

  • Formulation approaches :
  • Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug design: Esterification of the methoxy group to improve bioavailability .
    • In vitro testing :
  • Measure logP (octanol/water) to predict partitioning; target logP <3 for optimal absorption .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to design follow-up experiments?

  • Hypothesis testing :
  • Phase I metabolism : Incubate with liver microsomes (human vs. rodent) to identify CYP450-mediated oxidation hotspots (e.g., demethylation of methoxy group) .
  • Phase II metabolism : Assess glucuronidation susceptibility via UDP-glucuronosyltransferase assays .
    • Instrumentation : LC-MS/MS to quantify metabolite formation (e.g., hydroxylated derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.